molecular formula C21H28Cl2N2O2 B2446958 1-(Benzyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1323342-20-6

1-(Benzyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No. B2446958
CAS RN: 1323342-20-6
M. Wt: 411.37
InChI Key: NWVFNPBYAMBYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H28Cl2N2O2 and its molecular weight is 411.37. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Antianxiety Applications

Research has delved into the synthesis and pharmacological evaluation of novel derivatives with potential antidepressant and antianxiety properties. For instance, a series of novel derivatives were synthesized, and their antidepressant activities were investigated using behavioral tests on albino mice. These studies showed significant activity, indicating the potential of such compounds in treating depression and anxiety disorders (Kumar et al., 2017).

Anti-Cancer Activity

Another crucial application is in the field of cancer research, where derivatives of this compound have been synthesized and evaluated for their anti-bone cancer activity. A study demonstrated the successful synthesis of a heterocyclic compound with potent in vitro anticancer activities against human bone cancer cell lines, showcasing the potential of these compounds in oncology (Lv et al., 2019).

Antimicrobial Activities

Derivatives of this compound have also been synthesized and assessed for their antimicrobial activities. Novel triazole derivatives were found to possess good or moderate activities against test microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (Bektaş et al., 2007).

Structural and Mechanistic Studies

Structural analysis and mechanistic studies of related compounds provide insights into their interaction with biological targets, such as receptors. For example, a study on arylpiperazine derivatives elucidated their bioactivity against α1A-adrenoceptor through conformational analysis, TDDFT calculations, and molecular docking, contributing to better drug design for selective antagonists (Xu et al., 2016).

properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2.ClH/c1-17-7-8-19(22)13-21(17)24-11-9-23(10-12-24)14-20(25)16-26-15-18-5-3-2-4-6-18;/h2-8,13,20,25H,9-12,14-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVFNPBYAMBYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.